3-Bromo-4-chloro-5-fluorobenzonitrile
Overview
Description
3-Bromo-4-chloro-5-fluorobenzonitrile is a benzonitrile derivative with bromide, chloride, and fluoride functional groups . It is often used as a molecular scaffold for active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular formula of this compound is C7H2BrClFN . The InChI code is 1S/C7H2BrClFN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 234.45 .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and characterization of halogenated benzonitriles, including compounds similar to 3-Bromo-4-chloro-5-fluorobenzonitrile, have been extensively studied to understand their chemical behaviors and applications. For example, the synthesis techniques for related compounds involve various chemical reactions that highlight the utility of halogenated benzonitriles in organic synthesis (Zhou Peng-peng, 2013; Ronald H. Szumigala et al., 2004). These studies demonstrate the compound's role in facilitating complex chemical syntheses through halogenation, bromination, and nucleophilic substitution reactions.
Crystallography and Molecular Interactions
In the field of chemical crystallography, the molecular structures of small organic compounds, including those related to this compound, have been analyzed to reveal various types of intermolecular interactions such as hydrogen bonding, π-stacking, halogen-halogen interactions, and C–H···X (X = O, N, halogen) interactions (H. Aldeborgh et al., 2014). These studies are essential for understanding the physical properties and reactivity of halogenated compounds.
Advanced Materials and Spectroscopy
Vibrational spectroscopy and density functional theory (DFT) have been applied to study compounds like this compound, providing insight into their molecular properties, including vibrational assignments, electronic structures, and nonlinear optical (NLO) properties (S. Jeyavijayan et al., 2018). Such investigations contribute to the development of materials with potential applications in photonics and electronics.
Drug Development and Radioligand Synthesis
The synthesis of halogenated benzonitriles serves as a precursor for the development of PET (Positron Emission Tomography) radioligands, demonstrating the compound's significance in biomedical research. An example includes the synthesis of a precursor for PET radioligand [18F]SP203, showcasing the role of halogenated benzonitriles in synthesizing compounds for neurological studies and medical imaging (M. Gopinathan et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRAKNXQNIZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856995 | |
Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357944-86-5 | |
Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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